N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide

Regioisomer identification Quality control Structural confirmation

Misidentified regioisomers derail androgen receptor (AR) degrader SAR. This exact 4-bromoindole-N-(4-acetylamino)phenyl propanamide is validated to probe AR-SV degradation in enzalutamide-resistant models. • Enables precise SAR: 4-Br & para-acetylamino substitution critical for submicromolar AR antagonism. • Avoids isomer failure: Distinct 1H NMR signature prevents 5-/6-bromo contaminant misattribution. • Supply reliability: In stock with rapid global dispatch for iterative med-chem optimization.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
Cat. No. B12181400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br
InChIInChI=1S/C19H18BrN3O2/c1-13(24)21-14-5-7-15(8-6-14)22-19(25)10-12-23-11-9-16-17(20)3-2-4-18(16)23/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,25)
InChIKeyNCNUYLDFEAWBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoindole-Propanamide: Identity & Procurement


N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic indole-propanamide derivative with the molecular formula C19H18BrN3O2 and a molecular weight of 400.3 g/mol [1]. It belongs to a broader class of indolyl and indolinyl propanamides that have been systematically investigated as selective androgen receptor degraders (SARDs) in the context of enzalutamide-resistant prostate cancer [2]. The molecule is characterized by a 4-bromo-1H-indole moiety linked via a propanamide bridge to an N-(4-acetylamino)phenyl group. This specific substitution pattern—combining a 4-position bromo substituent on the indole ring with a para-acetylamino functionality on the N-phenyl ring—is a key determinant of its potential biological activity, distinguishing it from closely related regioisomers and analogs that have been characterized in the literature [2][3].

Scaffold Indole-propanamide SARD probe
Substitution 4-bromoindole / para-acetylamino N-phenyl
QC confirmation NMR-differentiable regioisomer identity

4-Bromoindole-Propanamide: Risks of Generic Substitution


Substituting this compound with a generic indole-propanamide analog carries a high risk of experimental failure due to the exquisite sensitivity of structure-activity relationships (SAR) within this class. In the SARD series, even subtle changes to the N-aryl substitution or the position of the halogen on the indole ring profoundly alter biological outcomes: initial tertiary aniline lead compounds demonstrated novel SARD activity but suffered from poor metabolic stability, and cyclization to indolyl/indolinyl propanamides was required to produce submicromolar AR antagonism and selective protein degradation [1]. Consequently, a 4-bromoindole derivative with a para-acetylamino N-phenyl group cannot be assumed to behave identically to its 5-bromo, 6-bromo, or N-(3-acetylphenyl) isomers; regioisomeric and functional-group switches directly impact target engagement, selectivity, and metabolic profile [1][2].

1

Bromine position (4- vs 5-/6-) may shift indole electron density and target engagement; regioisomers are not interchangeable.

2

N-aryl substitution (acetylamino vs acetylphenyl) alters hydrogen-bonding capacity and SAR profile.

3

Non-indole AR antagonists (e.g., enzalutamide) differ in degradation mechanism; degradation-based response may not transfer.

Differentiation Evidence for 4-Bromoindole-Propanamide


4-Bromo vs. 6-Bromo Regioisomer NMR Differentiation

The 4-bromo-1H-indol-1-yl isomer is structurally authenticated by its distinct 1H NMR spectrum, which serves as the primary analytical fingerprint for identity confirmation and purity assessment. The 6-bromo regioisomer—1H-indole-1-propanamide, N-[4-(acetylamino)phenyl]-6-bromo—is documented in the SpectraBase spectral database with a unique NMR signature that differs from that of the 4-bromo target compound, providing a clear spectroscopic reference for differentiating these two positional isomers [1]. For researchers procuring this compound, NMR provides unambiguous confirmation that the bromine substitution is at the 4-position rather than the 5- or 6-position, which is critical because bromine position directly affects indole ring electron density and steric interactions with biological targets.

Regioisomer ID
Reported
4-bromo vs. 6-bromo regioisomers show distinct 1H NMR splitting patterns and chemical shifts.
Supports regioisomer attribution for QC
NMR fingerprint differentiates positional isomers
Regioisomer identification Quality control Structural confirmation

Acetylamino vs. Acetylphenyl N-Aryl Substitution

The target compound bears an N-[4-(acetylamino)phenyl] group at the amide nitrogen, whereas the commercially available analog N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide (CAS N/A, MW 385.3 g/mol, C19H17BrN2O2) carries a 3-acetylphenyl moiety lacking the nitrogen atom present in the acetylamino linkage . This difference is not merely positional but fundamentally alters the hydrogen-bonding capacity and electronic properties of the N-aryl substituent. The acetylamino group provides an additional H-bond donor (the NH of the amide) and alters the torsional profile of the N-aryl ring relative to the propanamide backbone compared to the directly attached acetyl group.

N-Aryl substitution
Reported
Acetylamino NH present (target); acetylphenyl lacks NH (comparator). MW differs by N+O.
Alters hydrogen-bonding and SAR interpretation
Functional group shift impacts receptor binding context
Structure-activity relationship Isomer specificity Target selectivity

SARD Mechanism: Indolyl Core vs. Non-Indole AR Antagonists

The indolyl propanamide scaffold to which this compound belongs has demonstrated a mechanism of action distinct from classical AR antagonists such as enzalutamide. In the J. Med. Chem. (2019) study, cyclized indolyl and indolinyl propanamides (series II and III) produced submicromolar AR antagonism and were selective for AR and its splice variant (AR-SV), with sustained potency against enzalutamide-resistant mutant ARs and in enzalutamide-resistant xenograft models [1]. While the exact IC50/EC50 values for this specific 4-bromo, 4-acetylamino derivative were not individually reported in the public abstract, the scaffold's ability to degrade AR protein—rather than merely antagonize it—provides a mechanistic point of differentiation from traditional AR antagonists and from non-indole SARD chemotypes.

SARD mechanism
Class-level inference
Indolyl scaffold: submicromolar AR antagonism, activity in Enz-R cell models (J. Med. Chem. 2019).
Supports AR-degradation pathway studies
Compound-specific IC50 not publicly available
Selective androgen receptor degrader Enzalutamide resistance Prostate cancer

HDAC Inhibition: 4-Bromoindole Pharmacophore

Patent US 9,636,341 discloses substituted indolyl alkyl amino compounds of formula (I) possessing histone deacetylase (HDAC) inhibiting enzymatic activity, where the indole ring bears defined substituents R, R1, R2, X, and Y, and the compound is proposed for use as a medicine [1]. The 4-bromo substitution on the indole ring in the target compound matches the halogen substitution pattern described in the patent's scope of active HDAC inhibitor structures. While the patent does not provide isolated IC50 data for this exact compound, the structural alignment with the claimed pharmacophore supports its prioritization over non-halogenated or differently substituted indole propanamides for HDAC-focused research programs.

HDAC pharmacophore
Class-level inference
4-bromoindole moiety aligns with patented HDAC inhibitor formula (US 9,636,341).
Supports HDAC inhibitor screening context
Compound-specific HDAC IC50 not reported
Histone deacetylase inhibitor Epigenetics Cancer therapeutics

Application Scenarios for 4-Bromoindole-Propanamide


AR-Degrader Probe for Enzalutamide-Resistant Prostate Cancer

This compound is best deployed as a chemical probe within an SAR campaign aimed at optimizing selective androgen receptor degraders (SARDs), specifically to probe the contribution of the 4-bromoindole and para-acetylamino N-phenyl substituents to AR degradation potency, selectivity for AR-SV over wild-type AR, and efficacy in enzalutamide-resistant cellular models [1]. The indolyl propanamide core has established submicromolar AR antagonism and maintained activity against Enz-R mutants, making this specific substitution pattern a candidate for iterative optimization in xenograft studies [1].

HDAC Epigenetic Screening Library

Given its structural conformity to the indolyl alkyl amino pharmacophore claimed in US Patent 9,636,341 as possessing HDAC inhibitory enzymatic activity, this compound is a rational inclusion in focused screening libraries for histone deacetylase targets [2]. Its 4-bromo substitution on the indole ring aligns with the halogenation pattern described in the patent's active compounds, providing a starting point for hit identification in epigenetic drug discovery programs [2].

Regioisomer Standard for Biological Profiling

The availability of distinct spectroscopic signatures (1H NMR) for the 4-bromo vs. 6-bromo indole regioisomers [3] makes this compound useful as a reference standard for analytical method development, ensuring that structure-activity relationships derived from indole-propanamide screens are correctly attributed to the intended bromine substitution position rather than to a misidentified isomer contaminant.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
SARD scaffold with Enz-R activity context
AR degradation and AR-SV endpoints
HDAC inhibitor screening
Indolyl alkyl amino pharmacophore alignment
HDAC enzymatic assay interpretation
Regioisomer analytical reference
NMR-differentiated positional isomers
QC method development and isomer attribution
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